molecular formula C17H26N2O2 B1275665 1-Benzyl-4-(N-Boc-amino)piperidine CAS No. 73889-19-7

1-Benzyl-4-(N-Boc-amino)piperidine

Cat. No.: B1275665
CAS No.: 73889-19-7
M. Wt: 290.4 g/mol
InChI Key: WFKLUNLIZMWKNF-UHFFFAOYSA-N
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Description

1-Benzyl-4-(N-Boc-amino)piperidine is a chemical compound with the molecular formula C17H26N2O2 and a molecular weight of 290.40 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and features a benzyl group and a tert-butoxycarbonyl (Boc) protected amino group. This compound is commonly used as an intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(N-Boc-amino)piperidine can be synthesized through a multi-step process. One common method involves the N-Boc protection of 4-benzylpiperidine. The reaction typically occurs in the presence of a base such as triethylamine and a Boc-protecting reagent like di-tert-butyl dicarbonate (Boc2O) in an organic solvent such as dichloromethane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(N-Boc-amino)piperidine undergoes various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.

    Reduction: The compound can be reduced to remove the Boc protecting group, yielding 4-benzylpiperidine.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives[][4].

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base[][4].

Major Products:

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: 4-Benzylpiperidine.

    Substitution: Various N-substituted piperidine derivatives[][4].

Scientific Research Applications

1-Benzyl-4-(N-Boc-amino)piperidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of bioactive compounds and enzyme inhibitors.

    Medicine: Serves as an intermediate in the synthesis of pharmaceutical drugs, including potential treatments for neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(N-Boc-amino)piperidine depends on its specific application. In pharmaceutical research, it acts as a precursor to active compounds that target various molecular pathways. For example, derivatives of this compound may inhibit enzymes or receptors involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

  • 4-Amino-1-benzylpiperidine
  • 1-Boc-4-piperidone
  • 4-(N-Boc-amino)piperidine

Comparison: 1-Benzyl-4-(N-Boc-amino)piperidine is unique due to its specific combination of a benzyl group and a Boc-protected amino group. This structure provides distinct reactivity and stability compared to similar compounds. For instance, 4-Amino-1-benzylpiperidine lacks the Boc protection, making it more reactive but less stable under certain conditions .

Properties

IUPAC Name

tert-butyl N-(1-benzylpiperidin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)18-15-9-11-19(12-10-15)13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKLUNLIZMWKNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30403308
Record name 1-Benzyl-4-(N-Boc-amino)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73889-19-7
Record name 1-Benzyl-4-(tert-butoxycarbonylamino)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73889-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-4-(N-Boc-amino)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzyl-4-(N-Boc-amino) piperidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

1-Benzylpiperidin-4-ylamine (3 g, 15.8 mmol) was dissolved in 1M aqueous sodium hydroxide solution (35.8 ml) and t-butanol (32 ml) in a 250 ml vessel, and t-butyl-dicarbonate ((t-Boc)2O; 3.79 g, 17.38 mmol) was added thereto while stirring. The resulting mixture was reacted at room temperature for 12 hrs. After the completion of reaction, the reaction mixture was extracted with ethyl acetate twice. The organic layer was separated, washed with 0.1N hydrochloric acid solution and brine in order, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The residue thus obtained was subjected to a silica gel column chromatography to obtain 3.80 g of the title compound as a white solid (yield 82.8%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
35.8 mL
Type
solvent
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step Two
Name
t-butyl-dicarbonate
Quantity
3.79 g
Type
reactant
Reaction Step Two
Yield
82.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What computational chemistry methods were employed to study 1-Benzyl-4-(N-Boc-amino)piperidine and what key molecular properties were investigated?

A1: The research paper utilized a combination of computational techniques to investigate the properties of this compound []. These included:

  • Spectroscopic Analysis: The study employed Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy to analyze the vibrational modes of the molecule, providing insights into its structural characteristics. []
  • Nuclear Magnetic Resonance (NMR) Analysis: NMR spectroscopy, a powerful tool for elucidating molecular structure, was used to determine the arrangement of atoms within the molecule. []
  • Molecular Orbital Calculations: The study delved into the electronic structure of this compound by calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. These calculations shed light on the molecule's reactivity and potential interactions with other molecules. []
  • Atoms in Molecules (AIM) and Electron Localization Function (ELF) Analysis: The researchers utilized AIM and ELF analyses to gain a deeper understanding of the electronic density distribution within the molecule and the nature of chemical bonding. []

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